N'-hydroxy-5-methylfuran-2-carboximidamide
Description
N'-Hydroxy-5-methylfuran-2-carboximidamide (CAS: 1390739-62-4) is a substituted furan derivative characterized by a hydroxylamine group attached to the carboximidamide moiety and a methyl group at the 5-position of the furan ring. Its hydrochloride salt form has the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol . The compound is structurally related to hydroxamic acids and amidine derivatives, which are known for their roles in metal chelation and bioactive applications .
Properties
IUPAC Name |
N'-hydroxy-5-methylfuran-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWYADQQCEMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylfuran-2-carboximidamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylfuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
NHMFCA serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables various chemical reactions, including:
- Oxidation: Producing oximes or nitroso derivatives.
- Reduction: Converting hydroxyimino groups to amines.
- Substitution: Facilitating electrophilic substitution reactions on the furan ring.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Oximes, nitroso derivatives | Hydrogen peroxide, KMnO₄ |
| Reduction | Amines | NaBH₄, LiAlH₄ |
| Substitution | Substituted furan derivatives | Halogens, nitrating agents |
Biology
Research into the biological activities of NHMFCA has revealed potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various microorganisms, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Activity
A study conducted using the agar well diffusion method demonstrated that NHMFCA exhibited significant antimicrobial activity against several pathogens. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition zones.
| Microorganism | Inhibition Zone (mm) at 60 μL |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Medicine
Ongoing research is exploring NHMFCA's potential as a therapeutic agent. Its ability to interact with biological molecules suggests it may modulate enzyme activity or receptor functions, paving the way for applications in drug development.
Mechanism of Action:
The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. This property is being investigated for its implications in treating various diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-methylfuran-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
N'-Hydroxy-5-(Trifluoromethyl)Furan-2-Carboximidamide
- Structure : The 5-methyl group in the parent compound is replaced with a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₇H₆F₃N₂O₂ (estimated).
- Impact : The electron-withdrawing CF₃ group enhances electrophilicity and metabolic stability compared to the methyl group. This substitution may improve resistance to oxidative degradation but reduce solubility in polar solvents .
N-Phenyl-2-Furohydroxamic Acid (Compound 11 in )
- Structure : Features a hydroxamic acid (-CONHOH) group instead of the carboximidamide (-C(=NH)NHOH) moiety.
- Molecular Formula: C₁₁H₉NO₃.
- Impact : Hydroxamic acids are potent metal chelators (e.g., iron, zinc) and exhibit antioxidant activity in DPPH and β-carotene assays . The amidine group in N'-hydroxy-5-methylfuran-2-carboximidamide may offer distinct reactivity, such as stronger basicity or alternative binding modes.
Pharmaceutical Analogs: Ranitidine Derivatives
Ranitidine-related compounds () share the furan core but feature dimethylamino and nitroacetamide groups. For example:
- Ranitidine Diamine Hemifumarate : Contains a thioether-linked ethylamine group.
- Ranitidine’s dimethylamino group enhances solubility and bioavailability, whereas the methyl group in this compound may prioritize steric accessibility for binding interactions.
Benzimidazole-Furan Hybrids ()
- Example Compound : N'-Cyclopentyl-2-{5-[4-(N'-Cyclopentylcarbamimidoyl)Phenyl]Furan-2-yl}-1H-Benzimidazole-6-Carboximidamide.
- Structure : Combines benzimidazole and furan rings with bulky cyclopentyl substituents.
- Impact : The extended aromatic system and bulky groups increase molecular weight (>400 g/mol) and likely enhance binding affinity to biological targets (e.g., kinases or receptors). In contrast, this compound’s simpler structure (176.60 g/mol) may favor synthetic accessibility and pharmacokinetic flexibility .
Comparative Data Table
Research Implications
- Drug Development : The hydroxyamidine group in this compound offers a balance between chelation capacity and synthetic feasibility compared to hydroxamic acids .
- Structural Optimization : Substituting the methyl group with CF₃ () or integrating benzimidazole () could tailor the compound for specific therapeutic targets.
Biological Activity
N'-Hydroxy-5-methylfuran-2-carboximidamide (CAS Number: 721450-68-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : 140.14 g/mol
- MDL Number : MFCD19103365
- Hazards : Classified as an irritant .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits activity against various pathogens, which is crucial for developing new antimicrobial agents.
Research Findings
-
Antimicrobial Spectrum :
- The compound was tested against a range of microorganisms, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Candida albicans
- The compound was tested against a range of microorganisms, including:
- Mechanism of Action :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against resistant strains of Staphylococcus aureus. Results showed an IC50 value indicating effective inhibition at low concentrations, comparable to established antibiotics .
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against Candida albicans. The compound demonstrated significant inhibitory effects, suggesting its potential application in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in substituents can enhance or diminish its efficacy against specific pathogens.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Addition | Increased antibacterial activity |
| Methyl Substituent Variation | Altered potency against fungi |
This table summarizes how structural changes impact the biological activity, providing insights for further optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
